molecular formula C6H4LiN5O2 B6188501 lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 2648956-56-1

lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B6188501
CAS No.: 2648956-56-1
M. Wt: 185.1
InChI Key:
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Description

Lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. . The presence of lithium in the compound adds to its unique properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction conditions involve heating the reactants in dry toluene at 140°C under microwave conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure consistency and yield in larger batches.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes like phosphodiesterases and kinases, which play crucial roles in various cellular processes . By binding to these targets, the compound can modulate signaling pathways and exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to the presence of lithium, which can enhance its biological activity and stability . This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

2648956-56-1

Molecular Formula

C6H4LiN5O2

Molecular Weight

185.1

Purity

95

Origin of Product

United States

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